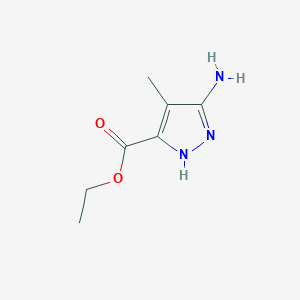
N-(2-(4-(2-(methylthio)benzoyl)piperazin-1-yl)ethyl)thiophene-3-carboxamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(4-(2-(methylthio)benzoyl)piperazin-1-yl)ethyl)thiophene-3-carboxamide hydrochloride is a chemical compound characterized by a combination of piperazine, thiophene, and benzoyl groups. It exhibits diverse chemical properties and potential for various applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of N-(2-(4-(2-(methylthio)benzoyl)piperazin-1-yl)ethyl)thiophene-3-carboxamide hydrochloride typically involves several steps:
Formation of Benzoyl-Piperazine Intermediate: : The initial step often involves the reaction of 2-(methylthio)benzoic acid with piperazine, under controlled conditions, to form the benzoyl-piperazine intermediate.
Introduction of Thiophene Group: : The intermediate is then reacted with a thiophene-3-carboxylic acid derivative to introduce the thiophene group, forming the final product.
Hydrochloride Formation: : The final compound is converted to its hydrochloride salt by treatment with hydrochloric acid, increasing its solubility and stability.
Reaction Conditions: : The synthesis typically requires specific catalysts, controlled temperatures, and solvents like dichloromethane or ethanol to facilitate reactions.
Industrial Production Methods
Industrial production of this compound is likely scaled up by optimizing the reaction conditions, using continuous flow systems, and employing robust purification techniques like crystallization and recrystallization to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-(4-(2-(methylthio)benzoyl)piperazin-1-yl)ethyl)thiophene-3-carboxamide hydrochloride undergoes several types of chemical reactions, including:
Oxidation: : The compound can undergo oxidation, particularly at the methylthio group, forming sulfoxides or sulfones.
Reduction: : Reduction reactions could target carbonyl groups or the thiophene ring, modifying the compound's electronic properties.
Substitution: : Substitution reactions can occur at the thiophene or benzoyl groups, introducing various functional groups.
Common Reagents and Conditions
Oxidation: : Reagents like hydrogen peroxide or m-chloroperbenzoic acid under mild conditions.
Reduction: : Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: : Halogenating agents or organometallic reagents under anhydrous conditions.
Major Products
Oxidation Products: : Sulfoxides, sulfones.
Reduction Products: : Alcohols, amines.
Substitution Products: : Halogenated derivatives, functionalized thiophenes.
Scientific Research Applications
Chemistry
Biology and Medicine
In biological research, this compound may serve as a molecular probe for studying receptor interactions or enzyme inhibition. Its piperazine and thiophene groups are of particular interest in drug design, potentially leading to new therapeutic agents.
Industry
In the industrial sector, it could be used in the development of novel materials, including polymers and advanced composites, due to its unique structural properties.
Mechanism of Action
N-(2-(4-(2-(methylthio)benzoyl)piperazin-1-yl)ethyl)thiophene-3-carboxamide hydrochloride exerts its effects through interactions with specific molecular targets:
Molecular Targets: : It may target receptors, enzymes, or DNA/RNA structures, depending on its application.
Pathways Involved: : The compound can modulate signaling pathways, enzyme activities, or gene expression by binding to its targets and altering their function or stability.
Comparison with Similar Compounds
Similar Compounds
N-(2-(4-(2-(methylthio)benzoyl)piperazin-1-yl)ethyl)thiophene-2-carboxamide: : Differing in the position of the thiophene group, which may influence its reactivity and binding properties.
N-(2-(4-benzoylpiperazin-1-yl)ethyl)thiophene-3-carboxamide: : Lacking the methylthio group, leading to differences in solubility and potential reactivity.
N-(2-(4-(2-(methylthio)benzoyl)piperazin-1-yl)ethyl)furan-3-carboxamide: : Similar structure but with a furan ring instead of thiophene, which can impact its electronic properties and biological activities.
Unique Features
Structural Uniqueness: : The combination of methylthio, benzoyl, piperazine, and thiophene groups in a single molecule makes it distinct, providing a specific set of chemical and biological activities.
Functional Versatility: : Its ability to undergo diverse chemical reactions and interact with various biological targets sets it apart from other compounds in its class.
N-(2-(4-(2-(methylthio)benzoyl)piperazin-1-yl)ethyl)thiophene-3-carboxamide hydrochloride is a multifaceted compound with significant potential in various fields, thanks to its unique chemical structure and versatile reactivity. Its exploration in scientific research continues to unveil new applications and insights into its mechanisms of action.
Properties
IUPAC Name |
N-[2-[4-(2-methylsulfanylbenzoyl)piperazin-1-yl]ethyl]thiophene-3-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O2S2.ClH/c1-25-17-5-3-2-4-16(17)19(24)22-11-9-21(10-12-22)8-7-20-18(23)15-6-13-26-14-15;/h2-6,13-14H,7-12H2,1H3,(H,20,23);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXXIDVHSSMIOOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C(=O)N2CCN(CC2)CCNC(=O)C3=CSC=C3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24ClN3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(2-Ethoxyphenyl)-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2879854.png)

![N1-(2,6-dimethylphenyl)-N2-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2879858.png)


![N-(furan-2-ylmethyl)-2-methyl-N-(thiophen-3-ylmethyl)imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2879862.png)
![N-(4-methoxybenzo[d]thiazol-2-yl)-1-methyl-N-(pyridin-2-ylmethyl)-1H-pyrazole-5-carboxamide](/img/structure/B2879863.png)

![3-(3,3-dimethyl-2-oxobutyl)-9-(2,4-dimethylphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/new.no-structure.jpg)
![2-(2-methoxyphenyl)-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}acetamide](/img/structure/B2879871.png)
![2-[6-(difluoromethyl)pyrimidin-4-yl]-octahydro-1H-isoindole](/img/structure/B2879874.png)

